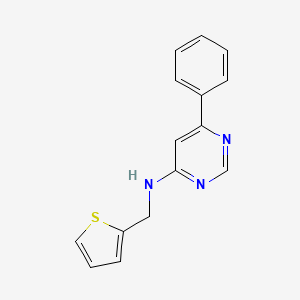

6-fenil-N-(tiofeno-2-ilmetil)pirimidin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a thiophen-2-ylmethyl group Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes

Aplicaciones Científicas De Investigación

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical lead, particularly in the development of tyrosine kinase inhibitors and other therapeutic agents.

Biological Research: It is used in studies investigating its antibacterial, antiviral, and anticancer properties.

Industrial Applications: The compound’s unique chemical structure makes it useful in the synthesis of other heterocyclic compounds and as a building block in material science.

Mecanismo De Acción

Target of Action

The primary target of the compound 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane .

Mode of Action

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine acts as a reversible inhibitor of UT-B . It targets a UT-B intracellular site in a urea-competitive manner . This means that the compound competes with urea for binding to the UT-B transporter, thereby inhibiting the transport of urea across the cell membrane .

Biochemical Pathways

The inhibition of UT-B by 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine affects the urea transport pathway . Urea is a waste product of protein metabolism and is excreted by the kidneys. By inhibiting UT-B, the compound disrupts the normal excretion of urea, which can have downstream effects on the body’s nitrogen balance .

Pharmacokinetics

It is known that the compound has a short half-life (t 1/2 = 28 min) in in vitro rat hepatic microsomes stability tests . Despite this, an average inhibitor concentration of 390 µM in blood can be reached in mice even 6 h after a single i.p. dose of 200 µl per animal .

Result of Action

The inhibition of UT-B by 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine results in a decrease in the maximum urinary concentration of urea . This can lead to an increase in urination volume .

Action Environment

The action of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to bind to UT-B . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially interact with the compound and affect its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the reaction of amidine or guanidine derivatives with 1,3-dielectrophilic three-carbon units such as α, β-unsaturated carbonyl compounds.

Substitution Reactions: The phenyl and thiophen-2-ylmethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Comparación Con Compuestos Similares

Similar Compounds

Pyrimidine Derivatives: Compounds such as 2-aminopyrimido[4,5-d]pyrimidin-4-one and 4,6-diphenethoxypyrimidin-2-yl derivatives share structural similarities and biological activities.

Thiophene Derivatives: Thiophene-containing compounds like 2-butylthiophene and 2-octylthiophene are also similar in structure and function.

Uniqueness

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of a pyrimidine ring with phenyl and thiophen-2-ylmethyl groups makes it a versatile compound for various applications in medicinal and industrial chemistry.

Actividad Biológica

6-Phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a phenyl group and a thiophen-2-ylmethyl moiety. This specific substitution pattern is crucial as it influences the compound's biological activity and interaction with various biological targets.

Target of Action

The primary target for 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is the urea transporter B (UT-B). The compound acts as a reversible inhibitor of this transporter, which plays a critical role in urea transport across cell membranes.

Mode of Action

By inhibiting UT-B, this compound decreases the maximum urinary concentration of urea, which can have implications in conditions related to urea metabolism. The inhibition mechanism suggests potential applications in managing diseases associated with altered urea levels.

Pharmacokinetics

Research indicates that 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine has a short half-life of approximately 28 minutes in vitro when tested in rat hepatic microsomes. This rapid metabolism may limit its effectiveness as a therapeutic agent without further chemical modifications to enhance stability.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. Its structural analogs have been shown to exhibit inhibitory activity against certain kinases, making them candidates for cancer treatment. The presence of electron-donating groups in the structure enhances its potency against cancer cell lines, with IC50 values reported between 1 and 5 nM for various derivatives .

Anti-inflammatory Effects

Compounds similar to 6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine have demonstrated anti-inflammatory effects through COX-2 inhibition. For instance, related pyrimidine derivatives have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that the compound could be further investigated for its anti-inflammatory properties.

Case Studies and Research Findings

- Inhibition of Urea Transport : A study highlighted the compound's ability to inhibit UT-B effectively, leading to decreased urea concentration in urine samples from treated rats. This finding supports its potential use in conditions like hyperuremia.

- Kinase Inhibition : A series of derivatives based on the pyrimidine structure were synthesized and tested for their kinase inhibition properties. Compounds with specific substitutions showed significant activity against cancer cell lines, indicating that structural modifications can enhance biological efficacy.

- Anti-inflammatory Activity : In vivo studies demonstrated that related compounds could significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .

Comparative Analysis

| Compound Name | Primary Activity | IC50 Value (nM) | Notes |

|---|---|---|---|

| 6-Phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine | UT-B Inhibition | N/A | Short half-life; potential for metabolic modification |

| Celecoxib | COX-2 Inhibition | 40 | Established anti-inflammatory drug |

| Pyrimidine Derivative A | Kinase Inhibition | 3–5 | High potency against cancer cell lines |

Propiedades

IUPAC Name |

6-phenyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-5-12(6-3-1)14-9-15(18-11-17-14)16-10-13-7-4-8-19-13/h1-9,11H,10H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQNCUSNWVUINP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=N2)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.